4-(2-chlorophenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole
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Overview
Description
4-(2-chlorophenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
4-(2-chlorophenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole depends on its specific application. For instance, in biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole and thiazole rings can facilitate binding to metal ions or other biomolecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-chlorophenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(2-chlorophenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)imidazole: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
4-(2-chlorophenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole is unique due to the presence of both a thiazole and a triazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(2-chlorophenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4S/c1-12-17(21-22-23(12)13-7-3-2-4-8-13)18-20-16(11-24-18)14-9-5-6-10-15(14)19/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWJYARFURXXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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